An In-depth Technical Guide to N,N'-Ethylenebispalmitamide for Researchers and Drug Development Professionals
An In-depth Technical Guide to N,N'-Ethylenebispalmitamide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of N,N'-ethylenebispalmitamide, a waxy solid with significant potential in pharmaceutical formulations. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role as an excipient in drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.
Core Properties and Identification
N,N'-ethylenebispalmitamide is a bis-amide derived from the reaction of ethylenediamine with two molecules of palmitic acid. This structure imparts a waxy, non-polar character to the molecule, which is central to its various applications.
| Property | Value | Source(s) |
| CAS Number | 5518-18-3 | [1][2][3] |
| Molecular Formula | C34H68N2O2 | [1][2][3] |
| Molecular Weight | 536.92 g/mol | [2][4][5] |
| Appearance | White to off-white solid; may be in the form of pellets or large crystals.[1][3] | |
| Melting Point | Approximately 52.48 °C | [2] |
| Solubility | Slightly soluble in aqueous acid and benzene with sonication and heating.[2] | |
| IUPAC Name | N-[2-(hexadecanoylamino)ethyl]hexadecanamide | [1] |
| Synonyms | Ethylene bis-palmitamide, 1,2-Bis(hexadecanoylamino)ethane, N,N'-(ethane-1,2-diyl)dipalmitamide | [2][3][4] |
Synthesis of N,N'-Ethylenebispalmitamide: A Conceptual Framework
The synthesis of N,N'-ethylenebispalmitamide is typically achieved through the condensation reaction of ethylenediamine with two equivalents of palmitic acid or a reactive derivative, such as palmitoyl chloride. This amidation reaction forms the stable amide linkages that define the molecule.
A general representation of this synthesis is the reaction between ethylenediamine and stearic acid to form N,N'-ethylenedi(stearamide), a closely related compound.
Caption: General synthesis pathway for N,N'-ethylenebispalmitamide.
Exemplary Laboratory-Scale Synthesis Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine one molar equivalent of ethylenediamine with slightly more than two molar equivalents of palmitic acid in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the amidation reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the final white, waxy solid.
Applications in Drug Development and Pharmaceutical Sciences
The waxy and hydrophobic nature of N,N'-ethylenebispalmitamide makes it a promising excipient in various pharmaceutical applications, particularly in solid dosage forms.
Lubricant in Tablet and Capsule Manufacturing
In the production of tablets and capsules, lubricants are essential to reduce the friction between the formulation and the manufacturing equipment, such as the die walls and punches.[6][7] This ensures smooth ejection of the tablet from the die and prevents sticking of the powder to the machinery.[7]
Mechanism of Action as a Lubricant:
Hydrophobic lubricants, like N,N'-ethylenebispalmitamide, are believed to function by forming a thin layer on the surfaces of the granules in the formulation. During compression, this layer shears easily, reducing the frictional forces.
Caption: Role of a lubricant in tablet manufacturing.
While magnesium stearate is the most commonly used lubricant in the pharmaceutical industry, it can sometimes lead to decreased tablet hardness and slower drug dissolution due to its hydrophobicity.[6][8][9] N,N'-ethylenebispalmitamide, being a waxy solid, presents itself as a potential alternative, and its performance in specific formulations would need to be evaluated.
Potential for Controlled-Release Formulations
The hydrophobic and waxy properties of N,N'-ethylenebispalmitamide also suggest its potential use as a matrix-forming agent in controlled-release oral solid dosage forms.[10][11] In such a system, the active pharmaceutical ingredient (API) is dispersed within a matrix of the waxy excipient. The release of the drug is then controlled by the slow erosion of the matrix or by diffusion of the drug through the matrix.
Other Potential Applications
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Processing Aid: Its lubricating properties can also improve the flowability of powder blends during manufacturing.[7]
-
Defoamer: In liquid formulations, it may act as a defoaming agent.
Safety and Regulatory Information
N,N'-ethylenebispalmitamide is generally considered to have low toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it does not meet the criteria for hazardous classification for a vast majority of reports.[1] It is listed on the EPA's TSCA inventory, indicating its use in industrial applications.[1]
Analytical Characterization
The characterization of N,N'-ethylenebispalmitamide would typically involve standard analytical techniques:
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Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic amide and alkane functional groups. Nuclear magnetic resonance (NMR) spectroscopy would confirm the overall structure.
-
Chromatography: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to assess purity and quantify the compound.
-
Thermal Analysis: Differential scanning calorimetry (DSC) is a key technique to determine its melting point and thermal behavior, which is crucial for its application as a waxy excipient.
Conclusion
N,N'-ethylenebispalmitamide is a versatile waxy solid with a range of potential applications in the pharmaceutical industry, most notably as a lubricant in tablet and capsule manufacturing. Its synthesis is straightforward, and it possesses a favorable safety profile. While it is not as widely used as some traditional excipients, its unique properties warrant further investigation by researchers and drug development professionals seeking to optimize their formulations. This guide provides the foundational knowledge to begin exploring the utility of N,N'-ethylenebispalmitamide in novel drug delivery systems.
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Pharmaffiliates. Hexadecanamide, N,N'-1,2-ethanediylbis-. [Link]
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PMC - NIH. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application. [Link]
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ResearchGate. Two-step plan for the synthesis of N,N -Bis(4-(5)-imidazolymethyl)ethylenediamine tetrahydrochloride (EMI). [Link]
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PMC. Controlled Drug Delivery Systems: Current Status and Future Directions. [Link]
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precisionFDA. N,N'-ETHYLENEBISPALMITAMIDE. [Link]
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